molecular formula C52H36K4N8O16S4 B13789933 Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate

Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate

Cat. No.: B13789933
M. Wt: 1313.5 g/mol
InChI Key: WXNVJTYFSVUJPD-DZKCXPLLSA-J
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Description

Tetrapotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate is a synthetic organic compound known for its vibrant color and applications in various industries. It is a derivative of stilbene and features azo groups, which are responsible for its characteristic properties. The compound is often used as a dye and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrapotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate typically involves the diazotization of 4-aminophenol followed by coupling with 4,4’-dihydroxystilbene-2,2’-disulfonic acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired azo compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrapotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

Tetrapotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a dye in textiles, paper, and plastics, and in the formulation of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function.

Comparison with Similar Compounds

  • Tetrapotassium 4,4’-bis[(4-aminophenyl)azo]stilbene-2,2’-disulfonate
  • Tetrapotassium 4,4’-bis[(4-methoxyphenyl)azo]stilbene-2,2’-disulfonate

Comparison: Tetrapotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate is unique due to its hydroxyl groups, which enhance its solubility and reactivity compared to its analogs with amino or methoxy groups. This makes it more versatile in various applications, particularly in biological and industrial settings.

Properties

Molecular Formula

C52H36K4N8O16S4

Molecular Weight

1313.5 g/mol

IUPAC Name

tetrapotassium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/2C26H20N4O8S2.4K/c2*31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;;;/h2*1-16,31-32H,(H,33,34,35)(H,36,37,38);;;;/q;;4*+1/p-4/b2*2-1+,29-27?,30-28?;;;;

InChI Key

WXNVJTYFSVUJPD-DZKCXPLLSA-J

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+].[K+]

Origin of Product

United States

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